5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Addition of the Dimethoxybenzylidene Moiety: The final step involves the condensation of the triazole derivative with 2,4-dimethoxybenzaldehyde under basic conditions to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its triazole ring and functional groups may exhibit biological activities, making it a candidate for drug discovery and development.
Medicine: It may have potential as an antimicrobial, antifungal, or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives with different substituents on the triazole ring or aromatic groups. For example:
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol: Lacks the dimethoxybenzylidene moiety.
4-((2,4-Dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Lacks the chlorophenyl group.
The uniqueness of 5-(4-Chlorophenyl)-4-((2,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H15ClN4O2S |
---|---|
Molecular Weight |
374.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-[(E)-(2,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H15ClN4O2S/c1-23-14-8-5-12(15(9-14)24-2)10-19-22-16(20-21-17(22)25)11-3-6-13(18)7-4-11/h3-10H,1-2H3,(H,21,25)/b19-10+ |
InChI Key |
JJXCTFJKEBPRLJ-VXLYETTFSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl)OC |
Origin of Product |
United States |
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